molecular formula C12H12N2O3S B12931923 5-(3-Ethoxy-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one

5-(3-Ethoxy-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one

Cat. No.: B12931923
M. Wt: 264.30 g/mol
InChI Key: NCGDHAYFUHTVJF-VMPITWQZSA-N
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Description

5-(3-Ethoxy-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one is a heterocyclic compound with a unique structure that includes a thioxoimidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethoxy-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The ethoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ethoxy or hydroxy groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

5-(3-Ethoxy-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism by which 5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one exerts its effects involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is achieved through competitive binding, where the compound competes with the natural substrate for the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which includes an ethoxy group and a thioxoimidazolidinone ring

Properties

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C12H12N2O3S/c1-2-17-10-6-7(3-4-9(10)15)5-8-11(16)14-12(18)13-8/h3-6,15H,2H2,1H3,(H2,13,14,16,18)/b8-5+

InChI Key

NCGDHAYFUHTVJF-VMPITWQZSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)N2)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)N2)O

Origin of Product

United States

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